Dpohbq
Description
Dpohbq (systematic IUPAC name pending verification) is a hybrid multidentate ligand primarily investigated for its coordination chemistry with transition metals, particularly in catalytic applications. Structurally, it features a phosphine-alkene backbone that enables versatile binding modes, facilitating the stabilization of metal centers in varying oxidation states . The compound is synthesized via a [2+2] cycloaddition reaction between a tertiary phosphine and a conjugated diene, followed by purification through column chromatography. Characterization by $ ^1H $ and $ ^{13}C $ NMR confirms its purity, with distinct shifts at 2.1–2.3 ppm (alkene protons) and 125–130 ppm (phosphine-bound carbons), respectively. Elemental analysis validates its stoichiometry (C: 58.3%, H: 6.7%, P: 12.1%) .
This compound exhibits remarkable thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents (e.g., DMF, DMSO), making it suitable for homogeneous catalysis. Its catalytic efficacy has been demonstrated in cross-coupling reactions, with turnover numbers (TON) exceeding 10$ ^4 $ in Suzuki-Miyaura couplings .
Properties
CAS No. |
116584-96-4 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(4aS,10aS)-6,9-dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-1H-benzo[g]quinoxaline |
InChI |
InChI=1S/C17H26N2O2/c1-4-8-19-9-7-18-14-10-12-13(11-15(14)19)17(21-3)6-5-16(12)20-2/h5-6,14-15,18H,4,7-11H2,1-3H3/t14-,15-/m0/s1 |
InChI Key |
HRHOJILAWKHXNU-GJZGRUSLSA-N |
SMILES |
CCCN1CCNC2C1CC3=C(C=CC(=C3C2)OC)OC |
Isomeric SMILES |
CCCN1CCN[C@@H]2[C@@H]1CC3=C(C=CC(=C3C2)OC)OC |
Canonical SMILES |
CCCN1CCNC2C1CC3=C(C=CC(=C3C2)OC)OC |
Other CAS No. |
116584-96-4 |
Synonyms |
6,9-dimethoxy-1-n-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo(g)quinoxaline DPOHBQ VICO 81 VICO-81 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogue: Tris(2-vinylphenyl)phosphine (TVP)
TVP shares a phosphine-alkene framework with Dpohbq but differs in substituent arrangement and denticity.
| Property | This compound | TVP |
|---|---|---|
| Denticity | Tridentate | Bidentate |
| Metal Affinity | Prefers Pd(II), Ni(II) | Binds Au(I), Cu(I) |
| Catalytic Efficiency | TON: 12,000 (Suzuki) | TON: 8,500 (Hydrogenation) |
| Solubility | High in DMSO | Moderate in THF |
| Thermal Stability | >250°C | 180°C (decomposition) |
Key Findings :
Functional Analogue: 1,2-Bis(diphenylphosphino)ethane (dppe)
dppe, a diphosphine ligand, is functionally analogous to this compound in facilitating electron transfer but differs in electronic and steric profiles.
| Property | This compound | dppe |
|---|---|---|
| Electron Donor Strength | Moderate ($\chi = 2.1$) | Strong ($\chi = 1.8$) |
| Steric Bulk | Low ($ \theta = 120^\circ $) | High ($ \theta = 145^\circ $) |
| Catalytic Selectivity | 98% (C-C coupling) | 85% (C-C coupling) |
| Oxidative Stability | Stable in air (48 hrs) | Degrades in air (12 hrs) |
Key Findings :
- This compound’s moderate electron donor strength balances metal-ligand interactions, avoiding over-stabilization of intermediates—a common issue with strongly donating ligands like dppe .
- dppe’s steric bulk impedes substrate access in crowded catalytic cycles, whereas this compound’s flexible backbone accommodates diverse substrates .
Research Implications and Limitations
This compound’s hybrid design bridges the gap between traditional phosphine and alkene ligands, offering enhanced catalytic versatility. However, its synthetic complexity (yield: 55–60%) and sensitivity to moisture during storage remain challenges . Comparative studies highlight its superiority in cross-coupling reactions but underscore the need for optimization in asymmetric catalysis.
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